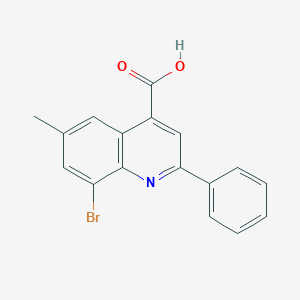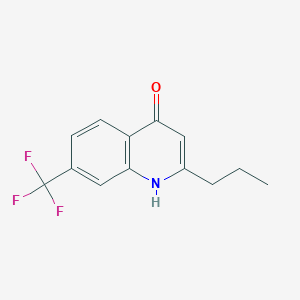![molecular formula C7H13ClO B13706262 [(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
[(Chloromethoxy)methyl]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Chloromethoxy)methyl]cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethoxy group attached to a methyl group, which is further bonded to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloromethoxy)methyl]cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with chloromethyl methyl ether (MOMCl) under specific conditions. The reaction typically requires the presence of a strong base, such as sodium hydride (NaH), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. The process includes the decomposition of dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent. The resulting cyclopentadiene is then hydrogenated in a fixed bed reactor to form cyclopentane, which is subsequently chloromethylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.
Scientific Research Applications
[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
[(Chloromethoxy)methyl]cyclopentane can be compared with other cycloalkane derivatives, such as:
Cyclopentane: A simple cycloalkane with no substituents.
Methylcyclopentane: A cyclopentane ring with a methyl group attached.
Chlorocyclopentane: A cyclopentane ring with a chlorine atom attached.
The presence of the chloromethoxy group in this compound imparts unique chemical properties and reactivity compared to these similar compounds .
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
chloromethoxymethylcyclopentane |
InChI |
InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
BKQXHFPPYQHRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)

![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)
![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)


![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
